molecular formula C15H9BrCl2O B3143941 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- CAS No. 539857-03-9

2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)-

Cat. No.: B3143941
CAS No.: 539857-03-9
M. Wt: 356 g/mol
InChI Key: BVUMYJFBZZOZMX-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-bromoacetophenone and 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

    2-Propen-1-one, 1-phenyl-3-(3-bromophenyl)-: Similar structure but lacks the dichloro substitution.

    2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-phenyl-: Similar structure but lacks the bromo substitution.

    2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-: Similar structure with a methoxy group instead of a bromo group.

Uniqueness: The presence of both bromine and dichlorophenyl groups in 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)- imparts unique chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other chalcones.

Properties

IUPAC Name

3-(3-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUMYJFBZZOZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398641
Record name 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539857-03-9
Record name 2-Propen-1-one, 3-(3-bromophenyl)-1-(2,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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